4-(Chloromethyl)-1-(methylsulfanyl)hexane is a chemical compound with the molecular formula C₈H₁₇ClS. It features a chloromethyl group and a methylsulfanyl group attached to a hexane backbone. This compound is primarily used in organic synthesis and has potential applications in medicinal chemistry and material science.
The compound can be synthesized through various methods, commonly involving chlorination processes. It is available from chemical suppliers for research and industrial applications.
4-(Chloromethyl)-1-(methylsulfanyl)hexane belongs to the class of organochlorine compounds, specifically alkyl halides, and is categorized under sulfides due to the presence of the methylsulfanyl group.
The synthesis of 4-(Chloromethyl)-1-(methylsulfanyl)hexane typically involves the chlorination of 1-(methylsulfanyl)hexane. This can be achieved using reagents such as thionyl chloride or phosphorus trichloride under controlled conditions.
4-(Chloromethyl)-1-(methylsulfanyl)hexane has a linear structure with the following characteristics:
The compound's structure allows for significant reactivity due to the presence of both the chloromethyl and methylsulfanyl functional groups, making it suitable for various chemical transformations.
4-(Chloromethyl)-1-(methylsulfanyl)hexane can undergo several types of chemical reactions:
The reactions typically require specific conditions:
The mechanism of action for 4-(Chloromethyl)-1-(methylsulfanyl)hexane primarily involves its reactivity towards nucleophiles due to the electrophilic nature of the chloromethyl group. The methylsulfanyl group can also undergo oxidation, which alters its reactivity and properties. This dual reactivity facilitates the formation of diverse derivatives that are valuable in synthetic organic chemistry.
Property | Value |
---|---|
Molecular Formula | C₈H₁₇ClS |
Molecular Weight | 180.74 g/mol |
IUPAC Name | 4-(chloromethyl)-1-methylsulfanylhexane |
InChI | InChI=1S/C8H17ClS/c1-3-7(9)5-6(10)2/h8H,3-7H2,1-2H3 |
4-(Chloromethyl)-1-(methylsulfanyl)hexane has several applications in scientific research:
This compound's unique structure allows for versatility in various chemical applications, making it a valuable asset in both academic research and industrial chemistry.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7